3-Quinolinecarbonitrile, 7,8-dichloro-4-hydroxy-

Beschreibung

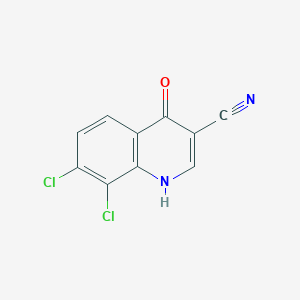

The compound 3-Quinolinecarbonitrile, 7,8-dichloro-4-hydroxy- is a quinoline derivative characterized by a carbonitrile (-CN) group at position 3, hydroxyl (-OH) at position 4, and chlorine atoms at positions 7 and 8 on the quinoline ring. For example, 7,8-dichloro-4-hydroxyquinoline-3-carboxylic acid (CAS 144061-33-6) shares the same dichloro and hydroxy substituents but replaces the carbonitrile with a carboxylic acid (-COOH) group . This highlights the importance of functional group modifications in altering pharmacological properties.

Eigenschaften

IUPAC Name |

7,8-dichloro-4-oxo-1H-quinoline-3-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H4Cl2N2O/c11-7-2-1-6-9(8(7)12)14-4-5(3-13)10(6)15/h1-2,4H,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJFQZUQIQQZURD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C2=C1C(=O)C(=CN2)C#N)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H4Cl2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20640942 | |

| Record name | 7,8-Dichloro-4-oxo-1,4-dihydroquinoline-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20640942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61338-32-7 | |

| Record name | 7,8-Dichloro-4-oxo-1,4-dihydroquinoline-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20640942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Gould–Jacobs Reaction with Subsequent Functionalization

The Gould–Jacobs reaction serves as a foundational approach for constructing the quinoline scaffold. This method involves condensation of 3-fluoro-4-methoxyaniline with ethyl (ethoxymethylene)cyanoacetate under reflux conditions in toluene (100–110°C, 4.5 hours). Cyclization occurs spontaneously, forming the 4-oxo-1,4-dihydroquinoline intermediate. Subsequent chlorination at positions 7 and 8 is achieved using phosphorus oxychloride (POCl₃) at 105°C for 45 minutes. The hydroxyl group at position 4 is introduced via hydrolysis of the intermediate ester under basic conditions.

Key Advantages :

Direct Chlorination of Preformed Quinolinecarbonitriles

An alternative route starts with 7-fluoro-3-quinolinecarbonitrile , which undergoes nucleophilic aromatic substitution (SNAr) with chloride ions. Reaction conditions include:

-

Sodium hydride (NaH) as a base in dimethylformamide (DMF) at 120°C.

-

Sequential chlorination at positions 7 and 8 via electrophilic substitution using chlorine gas in acetic acid.

Critical Parameters :

-

Excess chloride ions ensure complete substitution of fluorine.

Detailed Reaction Conditions and Optimization

Stepwise Synthesis from 3-Fluoro-4-Methoxyaniline

Purification :

Halogenation of 4-Hydroxyquinoline Derivatives

Direct chlorination of 4-hydroxy-3-quinolinecarbonitrile using sulfuryl chloride (SO₂Cl₂) in dichloromethane achieves simultaneous dichlorination at positions 7 and 8.

Optimization Data :

-

Molar Ratio : 2.2 equivalents SO₂Cl₂ per quinoline ring.

-

Reaction Time : 6 hours at 0°C to room temperature.

Mechanistic Insights

Chlorination Selectivity

The electron-deficient quinoline ring directs electrophilic chlorination to positions 7 and 8 due to:

Hydroxyl Group Retention

The 4-hydroxy group remains intact during chlorination due to:

-

Protection Strategies : Use of trimethylsilyl (TMS) protecting groups in some routes.

-

Mild Reaction Conditions : Low-temperature chlorination prevents oxidation of the hydroxyl moiety.

Industrial-Scale Considerations

Cost-Effective Reagents

Yield Maximization Techniques

-

Continuous Flow Reactors : Improve heat transfer during exothermic chlorination steps.

-

Catalytic Additives : Pyridine hydrochloride accelerates amination and substitution reactions.

Comparative Analysis of Methods

Trade-offs :

-

The Gould–Jacobs route offers superior scalability but requires multi-step purification.

-

Direct chlorination is faster but less selective for large-scale production.

Emerging Methodologies

Analyse Chemischer Reaktionen

Types of Reactions

3-Quinolinecarbonitrile, 7,8-dichloro-4-hydroxy- can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.

Reduction: The cyano group can be reduced to an amine group.

Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst can be employed.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, reduction may produce amine derivatives, and substitution reactions may result in various substituted quinoline derivatives.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

3-Quinolinecarbonitrile, 7,8-dichloro-4-hydroxy- has been extensively studied for its potential in drug development:

- Anticancer Properties : It has shown promise as an inhibitor of specific protein kinases associated with cancer cell proliferation. Research indicates that derivatives can inhibit the activity of kinases critical for tumor growth, suggesting potential therapeutic applications in oncology.

- Antimicrobial Activity : Similar compounds have demonstrated efficacy against various bacteria and fungi, indicating potential use in treating infectious diseases.

Biological Research

The compound is utilized as a biochemical probe to study enzyme activities:

- Enzyme Inhibition : It interacts with key enzymes involved in cellular signaling pathways, potentially modulating their activity. This interaction is crucial for understanding various biological processes and disease mechanisms .

- Gene Expression Modulation : The compound may influence gene expression related to its biological effects, providing insights into cellular responses under different conditions.

Industrial Applications

In addition to its research applications, this compound is also explored in industrial contexts:

- Specialty Chemicals Production : It can be used as a building block for synthesizing more complex organic molecules and specialty chemicals.

Case Studies

- Anticancer Research : A study demonstrated that derivatives of quinoline compounds effectively inhibited protein kinases involved in various cancers. The unique structural features of 3-Quinolinecarbonitrile enhance its specificity as a kinase inhibitor .

- Antimicrobial Studies : Research indicated that quinoline derivatives exhibited significant antimicrobial activity against a range of pathogens. This suggests that compounds like 3-Quinolinecarbonitrile could be developed into new therapeutic agents for infectious diseases.

Wirkmechanismus

The mechanism of action of 3-Quinolinecarbonitrile, 7,8-dichloro-4-hydroxy- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.

Interacting with Receptors: Binding to cellular receptors and influencing signal transduction pathways.

Modulating Gene Expression: Affecting the expression of genes related to its biological activity.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following table compares 3-Quinolinecarbonitrile, 7,8-dichloro-4-hydroxy- (hypothetical structure inferred from nomenclature) with structurally related quinolinecarbonitriles and analogs from the evidence:

Key Findings:

Functional Group Impact: The carbonitrile group at position 3 is a common feature in kinase inhibitors like Bosutinib and Balamapimod, where it enhances binding to ATP pockets . Replacing -CN with -COOH (as in 7,8-dichloro-4-hydroxyquinoline-3-carboxylic acid) shifts the compound’s role toward antimicrobial intermediates, likely due to altered solubility and target affinity .

Substituent Effects :

- Chlorine atoms at positions 7 and 8 (in the hypothetical compound) may enhance electrophilic reactivity and lipophilicity, similar to dichlorophenyl-substituted analogs in .

- Hydroxyl groups (e.g., at position 4) improve water solubility but may reduce metabolic stability compared to methoxy or ether-linked substituents in Bosutinib .

Synthetic Challenges: Synthesis of 7,8-dichloroquinoline derivatives often involves harsh conditions (e.g., Dowtherm A reflux) for decarboxylation or cyclization, as seen in . Polymorphism control is critical for analogs like 4-[(2,4-dichloro-5-methoxyphenyl)amino]-6-methoxy-7-[3-(4-methylpiperazinyl)propoxy]-3-quinolinecarbonitrile, requiring specialized crystallization processes .

Biologische Aktivität

3-Quinolinecarbonitrile, 7,8-dichloro-4-hydroxy- is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on various research findings.

Chemical Structure and Properties

The compound is characterized by a quinoline structure with a cyano group (−C≡N) and a hydroxyl group (−OH), along with dichloro substituents at the 7 and 8 positions. These structural features enhance its reactivity and biological activity. The molecular formula for this compound is with a molecular weight of approximately 233.07 g/mol.

Biological Activities

Research indicates that 3-quinolinecarbonitrile derivatives exhibit a range of biological activities, including:

- Antimicrobial Activity : Studies have shown that compounds similar to 3-quinolinecarbonitrile can inhibit the growth of various bacteria and fungi, suggesting potential applications in treating infections .

- Anticancer Properties : The compound has been investigated for its ability to inhibit certain protein kinases, which play a crucial role in cancer cell proliferation. This inhibition can lead to reduced tumor growth in preclinical models .

- Anti-inflammatory Effects : Some derivatives have demonstrated anti-inflammatory properties by modulating inflammatory pathways, which could be beneficial in treating chronic inflammatory diseases .

The mechanism through which 3-quinolinecarbonitrile exerts its biological effects involves several key interactions:

- Enzyme Inhibition : The compound is known to inhibit specific protein kinases, which are critical for cell signaling pathways involved in growth and proliferation .

- DNA Interaction : Some studies suggest that quinoline derivatives can intercalate into DNA, disrupting replication and transcription processes essential for cell survival .

- Reactive Oxygen Species (ROS) Modulation : The compound may influence ROS levels within cells, leading to oxidative stress that can trigger apoptosis in cancer cells .

Comparative Analysis with Related Compounds

To better understand the unique properties of 3-quinolinecarbonitrile, it is useful to compare it with related compounds:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 3-Quinolinecarbonitrile | Cyano group, hydroxyl group | Exhibits significant anticancer activity |

| 7-Chloroquinoline | Chlorine substitution at position 7 | Known for antimalarial properties |

| 6-Hydroxyquinoline | Hydroxyl group at position 6 | Exhibits neuroprotective effects |

This table illustrates how variations in structure can lead to significant differences in biological activity.

Case Studies

- Anticancer Activity Study : A study published in the Journal of Medicinal Chemistry reported the synthesis and evaluation of various quinoline derivatives, including 3-quinolinecarbonitrile. The results indicated potent inhibitory effects against cancer cell lines, supporting its potential as an anticancer agent .

- Antimicrobial Efficacy : Another study focused on the antimicrobial properties of quinoline derivatives found that 3-quinolinecarbonitrile displayed significant activity against both Gram-positive and Gram-negative bacteria. This suggests its potential use in developing new antibiotics .

Q & A

Q. What are the established synthetic routes for 3-quinolinecarbonitrile, 7,8-dichloro-4-hydroxy-?

The synthesis typically involves multi-step reactions, including cyclization and functional group modifications. For example:

- Step 1 : Formation of the quinoline core via cyclization of substituted anilines with malononitrile derivatives under acidic conditions.

- Step 2 : Chlorination at the 7 and 8 positions using reagents like POCl₃ or Cl₂ gas.

- Step 3 : Hydroxylation at the 4-position via hydrolysis of a nitrile group or direct oxidation . Reaction conditions (e.g., temperature, catalysts) significantly impact yields. Optimization requires iterative testing of parameters like solvent polarity and stoichiometry .

Q. Which characterization techniques are critical for confirming the structure of this compound?

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions and regioselectivity (e.g., distinguishing between 7- and 8-chloro isomers).

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns.

- Infrared (IR) Spectroscopy : Identifies functional groups (e.g., hydroxyl stretch at ~3200 cm⁻¹, nitrile peak at ~2200 cm⁻¹) . Cross-referencing with computational models (e.g., PubChem data ) enhances accuracy.

Q. How can researchers assess the purity of this compound for biological assays?

- HPLC with UV detection : Quantifies impurities using a C18 column and gradient elution (e.g., water/acetonitrile with 0.1% TFA).

- Melting Point Analysis : Sharp melting ranges (<2°C variation) indicate high crystallinity and purity.

- Elemental Analysis : Matches experimental C/H/N percentages with theoretical values to confirm stoichiometry .

Advanced Research Questions

Q. How can contradictions in spectral data (e.g., unexpected NMR splitting patterns) be resolved during characterization?

- Variable Temperature NMR : Resolves dynamic effects (e.g., tautomerism) by analyzing spectra at different temperatures.

- 2D NMR Techniques : COSY and NOESY correlations clarify spatial relationships between protons.

- Computational Modeling : Density Functional Theory (DFT) predicts chemical shifts and coupling constants to validate experimental data .

Q. What strategies optimize reaction yields in multi-step syntheses of derivatives?

- Parallel Reaction Screening : Test varying catalysts (e.g., Pd/C vs. Ni) and solvents (polar aprotic vs. ethers) in small-scale reactions.

- Protecting Group Chemistry : Temporarily block reactive sites (e.g., hydroxyl groups using silyl ethers) to prevent side reactions.

- Flow Chemistry : Enhances reproducibility for chlorination steps by maintaining precise control over reagent addition .

Q. How does 7,8-dichloro-4-hydroxy substitution influence biological activity compared to other quinoline derivatives?

- Structure-Activity Relationship (SAR) Studies : The dichloro motif enhances lipophilicity, improving membrane permeability in antimicrobial assays.

- Hydroxyl Group Role : Hydrogen bonding with target enzymes (e.g., DNA gyrase) increases binding affinity, as seen in fluoroquinolone analogs .

- Comparative Studies : Derivatives lacking the 4-hydroxy group show reduced activity, confirming its critical role in target engagement .

Q. What methodologies are used to study the compound’s interactions with biological targets?

- Surface Plasmon Resonance (SPR) : Quantifies binding kinetics (ka/kd) to proteins like kinases or receptors.

- X-ray Crystallography : Resolves 3D binding modes in enzyme active sites (e.g., interactions with cytochrome P450 isoforms).

- Isothermal Titration Calorimetry (ITC) : Measures thermodynamic parameters (ΔH, ΔS) to evaluate binding energetics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.